molecular formula C3H2BrNO3S2 B14843007 4-Bromothiazole-2-sulfonic acid

4-Bromothiazole-2-sulfonic acid

Cat. No.: B14843007
M. Wt: 244.1 g/mol
InChI Key: QHUANIOOCSTISQ-UHFFFAOYSA-N
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Description

4-Bromothiazole-2-sulfonic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a sulfonic acid group at the 2-position. This structure imparts unique physicochemical properties, such as high polarity and acidity, making it valuable in pharmaceutical synthesis, agrochemicals, and material science. Its reactivity is influenced by the electron-withdrawing sulfonic acid group and the bromine substituent, which facilitate nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C3H2BrNO3S2

Molecular Weight

244.1 g/mol

IUPAC Name

4-bromo-1,3-thiazole-2-sulfonic acid

InChI

InChI=1S/C3H2BrNO3S2/c4-2-1-9-3(5-2)10(6,7)8/h1H,(H,6,7,8)

InChI Key

QHUANIOOCSTISQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID typically involves the bromination of 1,3-thiazole-2-sulfonic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The bromine atom and the sulfonic acid group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Analogs

4'-Bromobiphenyl-2-carboxylic Acid (CAS 37174-65-5)

  • Structure : Biphenyl core with a bromine atom at the 4'-position and a carboxylic acid group at the 2-position.
  • Properties : Lower acidity (carboxylic acid pKa ~4.2) compared to sulfonic acids (pKa ~1–2). Bromine enhances electrophilicity but lacks the strong electron-withdrawing effect of a sulfonic acid group.
  • Applications : Intermediate in organic synthesis for liquid crystals or polymers.

4-[(4-Bromophenyl)sulfonylamino]benzoic Acid (CAS 126145-99-1) Structure: Benzoic acid derivative with a sulfonamide linkage to a 4-bromophenyl group. Properties: Sulfonamide group increases solubility and bioactivity. The bromine atom aids in cross-coupling reactions, similar to 4-bromothiazole-2-sulfonic acid.

4-Amino-2-sulfanylbenzoic Acid (CAS 78334-06-2) Structure: Benzoic acid with amino and sulfanyl (thiol) substituents. Properties: Thiol group introduces redox activity and metal-binding capacity, contrasting with the sulfonic acid’s stability and hydrophilicity.

Comparative Data Table

Property This compound (Hypothetical) 4'-Bromobiphenyl-2-carboxylic Acid 4-[(4-Bromophenyl)sulfonylamino]benzoic Acid
Molecular Weight ~238.1 g/mol (estimated) 277.11 g/mol 370.22 g/mol
Acidity (pKa) ~1.5 (sulfonic acid) ~4.2 (carboxylic acid) ~2.8 (sulfonamide proton)
Solubility High in polar solvents (water, DMSO) Moderate in organic solvents Moderate in DMSO, low in water
Reactivity Electrophilic substitution at bromine Suzuki coupling via bromine Nucleophilic substitution at sulfonamide

Key Differences

  • Acidity : Sulfonic acid derivatives (e.g., this compound) exhibit stronger acidity than carboxylic acids or sulfonamides due to the stability of the sulfonate anion.
  • Electronic Effects : The thiazole ring in this compound provides aromatic stabilization and π-conjugation, absent in biphenyl or benzoic acid analogs.
  • Application Scope : Bromothiazole derivatives are more suited for medicinal chemistry (e.g., kinase inhibitors) , whereas biphenylcarboxylic acids are used in materials science .

Research Findings and Limitations

  • Synthetic Utility : Bromine in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 4'-bromobiphenyl-2-carboxylic acid .
  • Bioactivity : Sulfonic acid groups enhance water solubility and binding to charged biological targets, a trait leveraged in drug design .
  • Data Gaps: No direct studies on this compound were found in the provided evidence. Current comparisons rely on extrapolation from structurally related compounds.

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